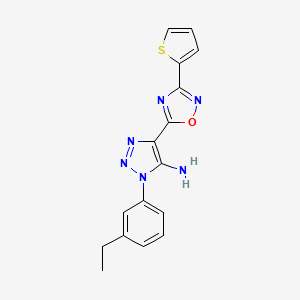

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-ethylphenyl group at position 1 and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at position 2. The 1,2,3-triazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a valuable pharmacophore in drug discovery . The thiophene-oxadiazole hybrid component enhances π-π stacking interactions and modulates electronic properties, which may influence bioavailability and target binding .

Properties

IUPAC Name |

3-(3-ethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6OS/c1-2-10-5-3-6-11(9-10)22-14(17)13(19-21-22)16-18-15(20-23-16)12-7-4-8-24-12/h3-9H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLGWPCHVVUYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

Step 1: : Starting with 3-ethylphenylamine, it undergoes acylation with thiophene-2-carbonyl chloride to form an intermediate.

Step 2: : The intermediate is then cyclized with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

Step 3: : Finally, the cyclization of the oxadiazole intermediate with azide yields the triazole derivative.

Industrial Production Methods

Industrial production involves optimized reaction conditions with controlled temperature and pressure to maximize yield and purity. Solvent selection, purification techniques, and catalysis play critical roles in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation reactions at the ethyl group and thiophene moiety.

Reduction: : Reduction reactions may target the triazole and oxadiazole rings.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the ethylphenyl and thiophene groups.

Common Reagents and Conditions

Oxidation: : Uses reagents like potassium permanganate under acidic or basic conditions.

Reduction: : Often performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: : Common reagents include halogens for electrophilic substitution and strong nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: : Generates aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.

Reduction: : Produces partially or fully hydrogenated compounds.

Substitution: : Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Utilized as a building block in the synthesis of more complex molecules.

Acts as a ligand in coordination chemistry due to its multiple nitrogen atoms.

Biology

Investigated for its antimicrobial properties.

Explored for potential use in enzyme inhibition studies.

Medicine

Studied for its anticancer and antiviral activities.

Potential application in designing drugs targeting specific biological pathways.

Industry

Used in the development of new materials with specific electronic properties.

Applied in the manufacturing of sensors and organic electronic devices.

Mechanism of Action

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exerts its effects through various mechanisms depending on the context:

Molecular Targets: : Interacts with specific enzymes or receptors.

Pathways Involved: : Involves modulation of signal transduction pathways, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Phenyl Oxadiazoles : Thiophene-containing oxadiazoles (as in the target compound) exhibit stronger π-π interactions compared to phenyl-substituted analogues, which may improve membrane permeability .

Functional Group Variations in Triazole-Oxadiazole Hybrids

Triazole Core Modifications

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (C15H10N6O2S): Replacing the oxadiazole with a benzothiazole group reduces planarity but introduces sulfur-mediated hydrogen bonding. This compound showed antiproliferative activity in preliminary assays .

- 1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (C17H15N5O2): Ethoxy groups improve solubility but may sterically hinder target binding .

Oxadiazole Ring Modifications

- 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (C15H10Cl2FN3S): Thioether linkages in place of oxadiazole rings enhance redox activity but reduce metabolic stability .

Biological Activity

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features multiple functional groups that enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it includes the following structural features:

- Ethylphenyl group

- Thiophene ring

- Oxadiazole ring

- Triazole ring

The unique combination of these rings contributes to the compound's biological activity by allowing for multiple modes of interaction with cellular targets.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit broad-spectrum antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its ability to disrupt microbial cell walls or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Activity

The triazole and oxadiazole moieties have been associated with anticancer activities. Studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. The mechanism often involves the induction of apoptosis or cell cycle arrest through the modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : The presence of oxadiazole and triazole rings allows for interaction with various enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA) which are critical in cancer progression and microbial resistance.

- Receptor Modulation : The compound may also interact with specific receptors involved in cellular signaling pathways, affecting processes like inflammation and apoptosis .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Studies : A series of oxadiazole derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Cytotoxicity Assays : Compounds similar to this compound demonstrated IC50 values ranging from 10 to 100 µM against various cancer cell lines, indicating moderate to high cytotoxicity .

Data Table: Biological Activities Overview

| Activity Type | Target Organisms/Cells | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | IC50 < 50 µM |

| Anticancer | HeLa, Caco-2, other cancer cell lines | IC50 range: 10 - 100 µM |

| Enzyme Inhibition | HDACs, CAs | Significant inhibition observed |

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

- Methodological Answer: The compound can be synthesized via microwave-assisted heterocyclic coupling to enhance efficiency. For example:

React 3-ethylphenyl-1H-1,2,3-triazol-5-amine with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Use microwave irradiation (80–100°C, 30–60 min) to accelerate the coupling reaction, achieving yields >75% .

- Key Parameters: Monitor reaction progress via TLC (ethyl acetate/hexane 3:7) and purify via column chromatography.

Q. How can the structural identity and purity of the compound be confirmed experimentally?

- Methodological Answer:

- X-ray crystallography is ideal for confirming the planar arrangement of the triazole-oxadiazole core and substituent dihedral angles (e.g., phenyl rings vs. heterocycles) .

- Spectroscopic Validation:

- ¹H/¹³C NMR: Compare chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm; triazole NH₂ at δ 5.5–6.0 ppm).

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 381.0982) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer:

- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against S. aureus (MIC ≤16 µg/mL) and C. albicans (MIC ≤32 µg/mL) .

- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ >100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents (e.g., 4-tert-butylphenyl)?

- Methodological Answer:

- Microwave Solvent Optimization: Replace DMF with DMAc (higher polarity) to solubilize bulky groups .

- Catalytic Additives: Use 5 mol% CuI to stabilize intermediates during coupling reactions .

- Yield Data:

| Derivative Substituent | Yield (%) | Conditions |

|---|---|---|

| 4-tert-Butylphenyl | 68 | DMAc, 90°C |

| 3-Nitrophenyl | 72 | DMF, 80°C |

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., identical bacterial strains, media pH 7.2–7.4) .

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities >2% may skew bioactivity .

- Mechanistic Studies: Perform time-kill assays to distinguish bactericidal vs. static effects .

Q. What computational strategies can predict binding interactions with biological targets (e.g., kinase inhibitors)?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with EGFR kinase (PDB: 1M17). Focus on:

- Hydrogen bonding between triazole NH₂ and Thr766.

- π-π stacking of thiophene with Phe699 .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .

Data Contradiction Analysis Example

Issue: Discrepancy in reported IC₅₀ values for antitumor activity (e.g., 25 µM vs. 45 µM in MCF-7 cells).

Resolution Steps:

Verify cell passage number (use <20 passages).

Standardize assay duration (48 hr vs. 72 hr).

Confirm compound stability in cell media (e.g., HPLC post-incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.